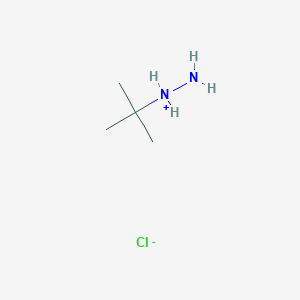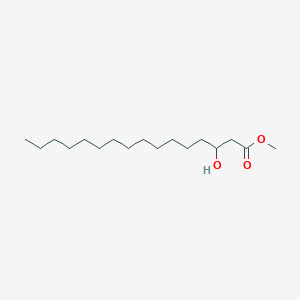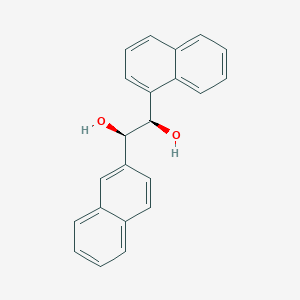
(1R,2R)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol, commonly known as BINAP, is a chiral ligand that is widely used in asymmetric synthesis. BINAP is a highly effective chiral catalyst that has been used in various chemical reactions to produce enantiomerically pure compounds.
Mecanismo De Acción
The mechanism of action of BINAP involves its ability to coordinate with transition metals, such as palladium, to form chiral complexes. These complexes can then catalyze various chemical reactions, leading to the formation of enantiomerically pure compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of BINAP. However, studies have shown that BINAP can be toxic to certain cell lines, and further research is needed to determine its potential toxicity in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using BINAP in lab experiments is its ability to produce enantiomerically pure compounds. It is also a highly effective chiral catalyst that can be used in a variety of reactions. However, BINAP is relatively expensive and can be difficult to handle due to its air and moisture sensitivity.
Direcciones Futuras
There are several future directions for research on BINAP. One area of research is the development of new synthetic methods for BINAP and its derivatives. Another area of research is the application of BINAP in new chemical reactions and the synthesis of new chiral compounds. Additionally, further research is needed to determine the potential toxicity of BINAP and its derivatives in vivo.
Métodos De Síntesis
BINAP can be synthesized through a variety of methods, including the reaction of 1,2-dibromoethane with 1-naphthol and 2-naphthol, or the reaction of 1,2-dibromoethane with 1-naphthol and 2-naphthol in the presence of a base. Another method involves the reaction of 1,2-dibromoethane with 1-naphthol and 2-naphthol in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
BINAP has been widely used in asymmetric synthesis, particularly in the synthesis of chiral compounds. It has been used as a chiral ligand in various chemical reactions, including hydrogenation, allylation, and Michael addition. BINAP has also been used in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Propiedades
Número CAS |
159333-30-9 |
|---|---|
Nombre del producto |
(1R,2R)-1-(1-Naphthyl)-2-(2-naphthyl)-1,2-ethanediol |
Fórmula molecular |
C22H18O2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
(1R,2R)-1-naphthalen-1-yl-2-naphthalen-2-ylethane-1,2-diol |
InChI |
InChI=1S/C22H18O2/c23-21(18-13-12-15-6-1-2-8-17(15)14-18)22(24)20-11-5-9-16-7-3-4-10-19(16)20/h1-14,21-24H/t21-,22-/m1/s1 |
Clave InChI |
RSFIBRKJSPSKFZ-FGZHOGPDSA-N |
SMILES isomérico |
C1=CC=C2C=C(C=CC2=C1)[C@H]([C@@H](C3=CC=CC4=CC=CC=C43)O)O |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(C3=CC=CC4=CC=CC=C43)O)O |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(C(C3=CC=CC4=CC=CC=C43)O)O |
Sinónimos |
(R R)-(+)-1-(1-NAPHTHYL)-2-(2-NAPHTHYL)& |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



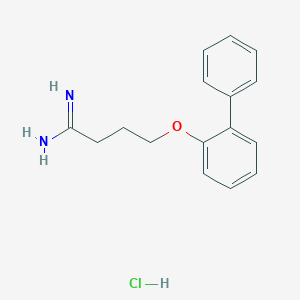



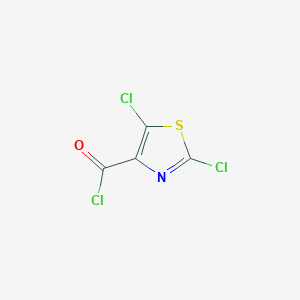
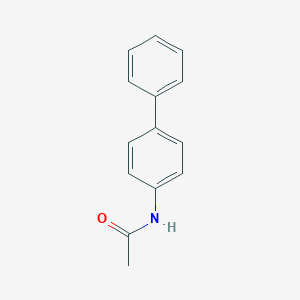
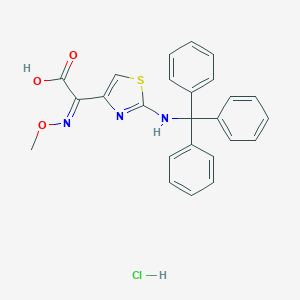
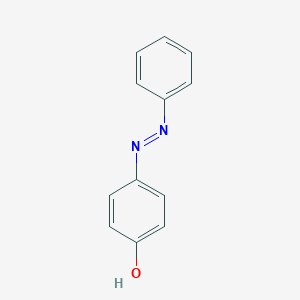
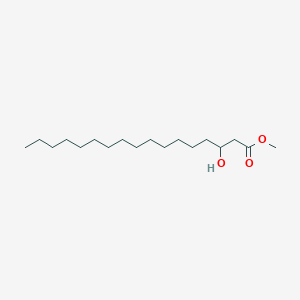
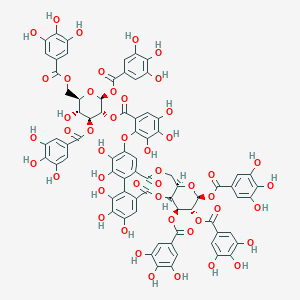
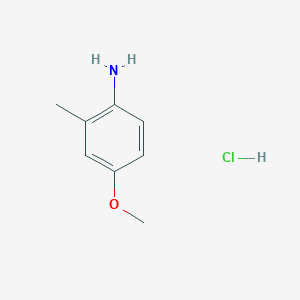
![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)
